RebaudiosideE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

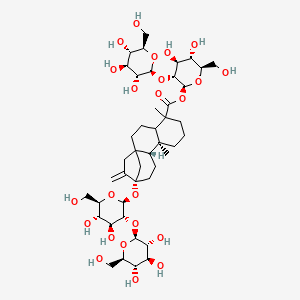

Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. Rebaudioside E is known for its high-intensity sweetness, being approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .

準備方法

Synthetic Routes and Reaction Conditions

Rebaudioside E can be synthesized through the bioconversion of stevioside using specific enzymes. One such method involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced over 24 hours .

Industrial Production Methods

Industrial production of rebaudioside E typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as water extraction, filtration, and crystallization to isolate and purify the desired glycosides. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are also employed to achieve high purity and yield .

化学反応の分析

Types of Reactions

Rebaudioside E undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation.

Common Reagents and Conditions

Glycosylation: This reaction involves the addition of glucose units to the steviol backbone. Enzymes such as UDP-glucosyltransferase are commonly used.

Hydrolysis: Acidic or enzymatic hydrolysis can break down rebaudioside E into its constituent sugars and steviol.

Oxidation: Oxidative conditions can lead to the formation of various degradation products.

Major Products Formed

The major products formed from these reactions include other steviol glycosides such as rebaudioside D and rebaudioside M, as well as simpler sugars and steviol .

科学的研究の応用

Rebaudioside E has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

Biology: Rebaudioside E is studied for its effects on glucose metabolism and its potential as a non-caloric sweetener.

Medicine: Research has shown that steviol glycosides, including rebaudioside E, possess anti-hyperglycemic, antihypertensive, anti-inflammatory, antitumor, and immunomodulatory properties

作用機序

Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It activates sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, it has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a role in regulating glucose metabolism and insulin secretion.

類似化合物との比較

Rebaudioside E is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:

Stevioside: Less sweet than rebaudioside E and has a bitter aftertaste.

Rebaudioside A: More commonly used as a sweetener, with a sweetness intensity similar to rebaudioside E but with a cleaner taste profile.

Rebaudioside D: Similar in sweetness to rebaudioside E but with less bitterness.

Rebaudioside M: Considered one of the next-generation steviol glycosides with a high sweetness intensity and minimal aftertaste

Rebaudioside E is unique in its balance of sweetness and minimal aftertaste, making it a valuable component in the formulation of natural sweeteners.

特性

分子式 |

C44H70O23 |

|---|---|

分子量 |

967.0 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1 |

InChIキー |

RLLCWNUIHGPAJY-WTIPIMMESA-N |

異性体SMILES |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

正規SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)

![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)